3beta-Hydroxypregna-5,14-dien-29-one
Description
Properties
CAS No. |
22042-13-3 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[(3S,8R,9S,10R,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,7,15-17,19,23H,5-6,8-12H2,1-3H3/t15-,16-,17+,19-,20-,21+/m0/s1 |
InChI Key |
XUTXUYNYUKSWRF-LZQVICCCSA-N |
SMILES |
CC(=O)C1CC=C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC=C2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=O)C1CC=C2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Synonyms |
(3β)-3-Hydroxypregna-5,14-dien-20-one |
Origin of Product |
United States |
Preparation Methods
Michael Addition to Pregna-16-en-20-one Derivatives
Key Reaction Mechanisms and Stereochemical Control
Organometallic Addition at C3
The regioselectivity of methyl Grignard toward the C3 ketone over C20 in Dione 2 is attributed to steric hindrance at C20 and electronic effects. Quantum mechanical calculations suggest the C3 carbonyl exhibits greater electrophilicity due to conjugation with the Δ5 double bond.
Dehydrogenation via Iridium Catalysis
The iridium catalyst TC-4 facilitates hydride transfer from the steroid backbone to formic acid, generating conjugated dienes. Density functional theory (DFT) studies propose a mechanism involving β-hydride elimination from a metal-hydride intermediate:
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Final purification employs reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 μm). Mobile phases typically consist of acetonitrile-water gradients, achieving baseline separation of 3β-hydroxypregna-5,14-dien-29-one from 3α-epimers and diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR signatures confirm stereochemistry:
-
C18 and C19 methyl groups: Singlets at δ 0.63 (C18) and δ 0.78 (C19).
-
Δ5,14 diene protons: Doublets of doublets at δ 5.73 (H5) and δ 5.67 (H14).
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying steroid chemistry and reaction mechanisms.
Biology: Investigated for its role in cellular signaling and hormone regulation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone involves binding to specific receptors in target cells, leading to changes in gene expression and protein synthesis. This compound primarily targets glucocorticoid receptors, modulating immune responses and reducing inflammation .
Comparison with Similar Compounds
Critical Gaps :
- Absence of in vivo data for 3β-Hydroxypregna-5,14-dien-29-one.
- Limited comparative studies on dienone-containing steroids.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 3beta-Hydroxypregna-5,14-dien-29-one in laboratory settings?
- Methodology : Adhere to GHS hazard classifications (skin/eye irritation, corrosion) by wearing nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions. In case of exposure, rinse skin/eyes immediately with water for 15+ minutes and seek medical attention . Store the compound in a cool, dry environment away from incompatible materials (e.g., strong oxidizers) to prevent hazardous reactions .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodology :
- Use cell-based assays (e.g., luciferase reporters) to measure receptor-binding affinity or enzymatic inhibition.
- Include positive/negative controls (e.g., known agonists/antagonists) and dose-response curves (1 nM–10 µM range).
- Follow ELISA kit protocols for quantitative measurements: avoid cross-contamination, ensure proper dilution of high-concentration samples, and validate results with triplicate wells .
Q. What analytical techniques are recommended for characterizing the purity and stability of this compound?
- Methodology :
- HPLC-MS : Use C18 reverse-phase columns with acetonitrile/water gradients to assess purity (>95%) and detect degradation products.
- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on diagnostic peaks (e.g., hydroxyl protons at δ 1.5–2.5 ppm).
- Thermogravimetric analysis (TGA) : Monitor thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to the bioactivity of this compound across studies?
- Methodology :
- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, incubation times, solvent vehicles) using tools like PRISMA guidelines.
- Sensitivity analysis : Identify variables (e.g., pH, temperature) that disproportionately affect outcomes using factorial design experiments.
- Constructive falsification : Apply intelligent data analysis (IDA) to test hypotheses against empirical contradictions (e.g., pseudoprogression in tumor models) .
Q. What strategies ensure reproducibility when studying the compound’s mechanism of action in complex biological systems?
- Methodology :
- Pre-registration : Document hypotheses, protocols, and analysis plans on platforms like Open Science Framework to reduce bias.
- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) data to validate pathways (e.g., steroidogenesis).
- Blinded experiments : Use coded samples and automated data acquisition to minimize observer bias .
Q. How can time-dependent effects of this compound be systematically evaluated in longitudinal studies?
- Methodology :
- Panel design : Measure outcomes at multiple time points (e.g., acute [24h] vs. chronic [4-week] exposure) to capture dynamic effects.
- Mixed-effects models : Account for intra-subject variability in pharmacokinetic/pharmacodynamic (PK/PD) analyses.
- Resource allocation tracking : Use wearable sensors or fluorescent biomarkers to monitor real-time metabolic changes .
Ethical and Data Management Considerations
Q. What ethical guidelines apply to studies involving this compound, given its non-FDA-approved status?
- Methodology :
- Prohibit human/animal administration per regulatory guidelines. For in vitro studies, obtain institutional approval for biosafety (BSL-2+).
- Anonymize metadata in public datasets (e.g., remove lab-specific identifiers) while retaining critical experimental parameters .
Q. How should researchers securely store and share data on this compound to comply with open science principles?
- Methodology :
- Encrypted repositories : Use platforms like Zenodo or Figshare with CC-BY licenses for non-sensitive data.
- Metadata standardization : Include fields such as synthetic routes, purity assays, and batch numbers in structured templates .
- Controlled access : For sensitive data (e.g., proprietary analogs), employ GDPR-compliant gatekeeping via data use agreements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
